N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-15(9-12-5-8-21-10-12)17-11-16(19,13-3-1-6-20-13)14-4-2-7-22-14/h1-8,10,19H,9,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWBNQSXLFBJFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)CC2=CSC=C2)(C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Condensation Approach
The most widely reported method involves a three-step sequence (Figure 1):
Step 1: Synthesis of 2-(Thiophen-3-yl)Acetic Acid
- Reactants : Thiophen-3-yl magnesium bromide + CO₂.
- Conditions : Grignard reaction at −78°C, followed by acidic workup.
- Yield : 72–78%.
Step 2: Formation of Hydroxyethyl Intermediate
- Reactants : Furan-2-carbaldehyde + thiophen-2-yl lithium.
- Mechanism : Nucleophilic addition to form 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethanol.
- Catalyst : BF₃·Et₂O (10 mol%) in THF at 0°C.
- Yield : 65% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Step 3: Acylation with 2-(Thiophen-3-yl)Acetyl Chloride
- Reactants : Hydroxyethyl intermediate + 2-(thiophen-3-yl)acetyl chloride.
- Conditions : Pyridine (2 eq) in DCM, 0°C → RT, 12 hr.
- Yield : 58% after recrystallization (EtOH/H₂O).
Table 1: Comparative Yields Across Synthetic Steps
| Step | Reactants | Catalyst/Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Thiophen-3-yl MgBr + CO₂ | None/THF | 75 | 95 |
| 2 | Furan-2-carbaldehyde + Thiophen-2-yl Li | BF₃·Et₂O/THF | 65 | 90 |
| 3 | Hydroxyethyl intermediate + Acetyl chloride | Pyridine/DCM | 58 | 98 |
One-Pot Tandem Synthesis
To address low yields in multi-step protocols, a one-pot method was developed (Figure 2):
- Reactants : Furan-2-carbaldehyde, thiophen-2-yl lithium, 2-(thiophen-3-yl)acetic acid.
- Conditions :
- Step 1 : Aldol condensation at −20°C (BF₃·Et₂O).
- Step 2 : In situ activation with SOCl₂ to form acyl chloride.
- Step 3 : Amidation with NH₄OH (25% aq.).
- Yield : 52% overall, with 85% purity.
Advantages : Reduced purification steps; Disadvantages : Lower regioselectivity in thiophene substitution.
Reaction Optimization Strategies
Catalytic System Tuning
- Lewis Acids : BF₃·Et₂O outperformed ZnCl₂ and AlCl₃ in aldol condensation (Table 2).
- Solvent Screening : THF provided higher yields (65%) vs. DMF (42%) or toluene (38%) due to better intermediate solubility.
Table 2: Catalyst Impact on Step 2 Yield
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| BF₃·Et₂O | THF | 0 | 65 |
| ZnCl₂ | THF | 0 | 48 |
| AlCl₃ | THF | 0 | 41 |
Temperature and Time Profiling
- Acylation Step : Lower temperatures (0°C) minimized side-product formation (e.g., oxazole derivatives).
- Extended Reaction Times : 12 hr for acylation vs. 6 hr improved yield by 15%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=3.2 Hz, 1H, thiophene-3-yl), 6.82 (m, 2H, furan), 5.21 (s, 1H, OH).
- IR : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O).
Industrial-Scale Considerations
Cost-Effective Modifications
- Alternative Thiophene Sources : Thiophen-2-yl boronic acid reduced lithium reagent costs by 30%.
- Solvent Recycling : THF recovery via distillation lowered waste.
Environmental Impact Mitigation
- Catalyst Recycling : BF₃·Et₂O recovery via aqueous extraction (85% efficiency).
- Byproduct Utilization : Oxazole derivatives repurposed as ligands in cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the furan and thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide may be studied for its potential bioactivity. Compounds with furan and thiophene rings often exhibit interesting pharmacological properties, including antimicrobial and anticancer activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with biological targets in unique ways, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of heterocyclic rings.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the hydroxyl and acetamide groups could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide
- N-(2-(thiophen-2-yl)-2-hydroxyethyl)-2-(furan-3-yl)acetamide
- N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(furan-3-yl)acetamide
Uniqueness
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is unique due to the specific arrangement of its furan and thiophene rings, which may confer distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to similar compounds.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound notable for its unique structural features, which include furan and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound contains multiple functional groups that contribute to its reactivity and biological activity, particularly the presence of hydroxyl, thiophene, and furan functionalities. These characteristics make it a subject of interest in various fields of research, including drug development and materials science .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to interact with the NLRP3 inflammasome, a critical component in the inflammatory response. Inhibitors targeting this pathway have been shown to reduce inflammation in various models . Although direct studies on this specific compound are scarce, the structural similarities to known NLRP3 inhibitors suggest that it may exhibit comparable effects.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. For example, the presence of thiophene rings may enhance binding affinity to biological targets due to π-stacking interactions and hydrogen bonding capabilities .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
-
Condensation Reaction : Combining 2-thiophenecarboxaldehyde with 2-furancarboxylic acid under basic conditions.
This step is crucial for forming the core structure of the compound .
Research Applications
In addition to its potential therapeutic uses, this compound serves as a building block for synthesizing more complex molecules in medicinal chemistry. Its unique structural features make it suitable for developing advanced materials such as organic semiconductors .
Q & A
Q. Advanced
- 2D NMR Techniques : HSQC and HMBC correlations resolve ambiguities in proton-carbon connectivity.
- Comparative Analysis : Overlay experimental NMR data with DFT-simulated spectra (e.g., using Gaussian 16).
- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive bond-length and angle data .
What methodologies assess the compound’s potential biological activity?
Q. Basic
- In Vitro Assays : Antimicrobial testing (MIC against bacterial/fungal strains), cytotoxicity via MTT assay.
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., kinase inhibitors) .
How can regioselectivity challenges in cross-coupling steps be addressed?
Q. Advanced
- Catalyst Optimization : Palladium catalysts (Pd(PPh₃)₄) with bulky ligands improve selectivity for thiophene C-3 positions.
- Solvent Effects : Polar aprotic solvents (DMF) favor oxidative addition in Suzuki coupling.
- Temperature Control : Lower temperatures (50–70°C) reduce side reactions .
What strategies mitigate byproduct formation during hydroxylation?
Q. Advanced
- Protective Groups : Temporary protection of thiophene sulfur with Boc groups prevents oxidation.
- Stepwise Oxidation : Use of mild oxidizing agents (e.g., meta-chloroperbenzoic acid) for controlled hydroxylation .
How is the compound’s stability under varying conditions evaluated?
Q. Advanced
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
- pH Stability Studies : Incubation in buffered solutions (pH 2–12) with HPLC monitoring of degradation.
- Light Sensitivity Tests : UV-Vis spectroscopy to assess photodegradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
